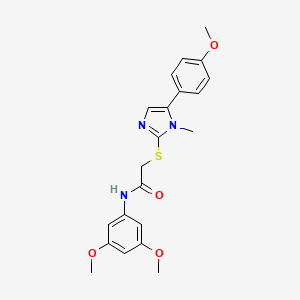

N-(3,5-dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-24-19(14-5-7-16(26-2)8-6-14)12-22-21(24)29-13-20(25)23-15-9-17(27-3)11-18(10-15)28-4/h5-12H,13H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGAVROWRPJWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₁₉N₃O₄S

- Molecular Weight : 357.42 g/mol

- CAS Number : 190774-14-2

- Density : 1.18 g/cm³

- LogP : 3.54

Research indicates that compounds with imidazole and thioacetamide moieties exhibit significant anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It can trigger programmed cell death in cancer cells, thereby reducing tumor growth.

- Targeting Specific Cancer Pathways : The compound may interact with pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers.

Anticancer Activity

Several studies have evaluated the anticancer efficacy of this compound:

| Study | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Study 1 | HCT116 (Colorectal Cancer) | 10 | Inhibits proliferation |

| Study 2 | A549 (Lung Cancer) | 43.6 | Induces apoptosis |

| Study 3 | MDA-MB-231 (Breast Cancer) | 5.31 | Targets PI3K pathway |

Case Studies

- Study on HCT116 Cells :

- A549 Lung Cancer Model :

- Breast Cancer Efficacy :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and imidazole rings can enhance biological activity:

- Substituents on the phenyl ring significantly affect potency.

- The presence of methoxy groups appears to enhance lipophilicity, improving cellular uptake and activity.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores

Compounds bearing thiadiazole-acetamide scaffolds () share functional similarities:

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Features a chlorobenzylthio group and isopropylphenoxy substituent. Melting point: 132–134°C; yield: 74% .

- 2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) : Combines benzimidazole and thiadiazole rings. Melting point: 210–212°C; characterized by IR (C=O stretch at 1675 cm⁻¹) and NMR (δ 2.45 ppm for methyl group) .

Key Differences :

Imidazole-Based Derivatives

describes 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole , which shares the 3,5-dimethoxyphenyl-imidazole backbone. Key features:

Comparison :

Methoxyphenyl-Containing Analogues

includes compounds like N-(4-methoxyphenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide, which integrates methoxyphenyl and nitro-furyl groups. Key

Key Differences :

- Both compounds share methoxy groups, suggesting comparable solubility profiles.

Benzimidazole-Thioacetamide Derivatives

highlights 2-((benzimidazol-2-yl)thio)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4e) :

Comparison :

- Replacement of thiadiazole with imidazole in the target compound may reduce steric hindrance, improving binding to biological targets.

- Chlorophenyl groups in analogues (e.g., 4e) increase lipophilicity, whereas methoxyphenyl groups in the target compound balance hydrophilicity and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.